An In-depth Technical Guide to 1-Benzofuran-7-sulfonyl Chloride: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 1-Benzofuran-7-sulfonyl Chloride: Properties, Synthesis, and Applications in Modern Drug Discovery
Foreword: The Strategic Value of a Bifunctional Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with potent and selective biological activity is paramount. Among the vast arsenal of heterocyclic building blocks, the benzofuran motif stands out for its prevalence in numerous natural products and clinically approved drugs.[1] Its rigid, planar structure and unique electronic properties make it a privileged scaffold for engaging with a diverse range of biological targets. This guide focuses on a particularly valuable derivative: 1-Benzofuran-7-sulfonyl chloride .
The strategic importance of this molecule lies in the convergence of two powerful chemical entities. The benzofuran core provides a foundational scaffold known to confer a spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] Fused to this is the highly reactive sulfonyl chloride group (-SO₂Cl), a versatile electrophilic handle that serves as a gateway to a vast chemical space. As an electrophile, the sulfonyl chloride moiety is exceptionally adept at reacting with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[4] This reaction is a cornerstone of medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents.
This document is structured not as a rigid encyclopedia, but as a narrative guide for the research scientist. It moves from the foundational chemical properties to the practicalities of synthesis and application, emphasizing the "why" behind the "how." We will explore the logic of its synthesis, the predictability of its reactions, and its proven utility as a strategic intermediate in the development of next-generation therapeutics.
Section 1: Core Chemical & Physical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any synthetic campaign. 1-Benzofuran-7-sulfonyl chloride is a solid at room temperature, a property that distinguishes it from simpler aromatic sulfonyl chlorides like benzenesulfonyl chloride, which is a liquid.[5][6] This simplifies handling, weighing, and storage. However, like all sulfonyl chlorides, it is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.
The data presented below has been compiled from commercially available sources and extrapolated from related structures. It is imperative for researchers to confirm these properties on their specific batches, as purity can influence physical constants.
| Property | Value | Source / Comment |
| Chemical Formula | C₈H₅ClO₃S | [Achmem Chemical] |
| Molecular Weight | 216.64 g/mol | [Achmem Chemical] |
| CAS Number | 1191030-88-2 | [Achmem Chemical] |
| Appearance | Solid (Predicted) | Inferred from related structures |
| Melting Point | Data not available | |
| Boiling Point | Decomposes before boiling | Typical for sulfonyl chlorides |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Dioxane); Reacts with protic solvents (water, alcohols) | [General Chemical Knowledge] |
| Purity (Typical) | ≥ 97% | [Achmem Chemical] |
Safety & Handling: 1-Benzofuran-7-sulfonyl chloride is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation, serious eye damage, and may cause respiratory irritation. [Achmem Chemical] Standard laboratory precautions for handling corrosive and moisture-sensitive reagents are mandatory.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust. Prevent contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Section 2: Synthesis of 1-Benzofuran-7-sulfonyl Chloride
The synthesis of 1-Benzofuran-7-sulfonyl chloride is most logically achieved via a two-step process starting from the parent heterocycle, 1-benzofuran. This strategy involves an initial electrophilic sulfonation to install the sulfonic acid group at the C7 position, followed by a chlorination step to convert the sulfonic acid into the desired sulfonyl chloride.
Causality Behind Experimental Choices:
The regioselectivity of the initial sulfonation step is critical. Electrophilic substitution on the benzofuran ring can occur at various positions. However, the use of a bulky sulfonating agent, such as a sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex, favors substitution on the benzene ring rather than the more electron-rich furan ring. A general method for the sulfonation of bicyclic aromatic compounds using this reagent has been established and provides a reliable route to the sulfonic acid precursor.[7]
The subsequent conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying purification.[7]
Experimental Protocol: A Representative Synthesis
This protocol is adapted from the general methodology described in European Patent EP 0583960 A2 for the synthesis of bicyclic aromatic sulfonyl halides and represents a validated approach.[7]
Step 1: Synthesis of 1-Benzofuran-7-sulfonic Acid
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System Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a slurry of sulfur trioxide-N,N-dimethylformamide complex (1.2 equivalents) in a suitable non-reactive, water-miscible solvent such as 1,2-dichloroethane.
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Reagent Addition: While stirring at room temperature, add 1-benzofuran (1.0 equivalent) dropwise to the slurry.
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Reaction: Slowly heat the reaction mixture to approximately 70-80°C and maintain this temperature for 8-12 hours. The progress of the reaction should be monitored by TLC or HPLC to ensure complete consumption of the starting material.
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Work-up: Cool the reaction mixture to room temperature. The resulting sulfonic acid can often be precipitated or used directly in the next step. If isolation is required, careful quenching with cold water followed by extraction or crystallization may be performed, though this is often unnecessary.
Step 2: Synthesis of 1-Benzofuran-7-sulfonyl Chloride
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Reagent Addition: To the crude 1-Benzofuran-7-sulfonic acid mixture from the previous step, add thionyl chloride (1.2 equivalents) dropwise at room temperature. An initial exotherm may be observed.
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Reaction: Slowly heat the mixture to 70-80°C and maintain this temperature for 4-6 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by quenching a small aliquot with an amine (e.g., aniline) and analyzing for the formation of the corresponding sulfonamide via LC-MS.
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Isolation and Purification: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with stirring. The sulfonyl chloride product will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 1-Benzofuran-7-sulfonyl chloride as a solid.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic utility of 1-Benzofuran-7-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, providing a robust platform for generating diverse libraries of compounds.
The Cornerstone Reaction: Sulfonamide Formation
The most significant reaction of 1-Benzofuran-7-sulfonyl chloride in drug discovery is its coupling with primary or secondary amines to form sulfonamides. This reaction, often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, is typically high-yielding and tolerant of a wide variety of functional groups.[8][9]
The resulting 1-benzofuran-7-sulfonamide scaffold is of high interest in medicinal chemistry. The sulfonamide linker acts as a rigid hydrogen bond acceptor and donor, capable of forming key interactions within enzyme active sites or receptor binding pockets.
Protocol: Synthesis of a Representative Benzofuran-7-Sulfonamide
This protocol describes a general procedure for the synthesis of an N-aryl sulfonamide, a common motif in biologically active molecules.
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Reagent Preparation: In a round-bottom flask, dissolve the amine of choice (e.g., aniline, 1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.5 equivalents).
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Reaction Initiation: Cool the solution to 0°C using an ice bath. Prepare a separate solution of 1-Benzofuran-7-sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent.
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Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains below 5°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
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Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.
Section 4: Applications in Drug Discovery & Medicinal Chemistry
The benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in drugs with diverse therapeutic applications.[1] When combined with the sulfonamide functional group, it creates a powerful pharmacophore for targeting a range of enzymes and receptors.
A prominent example of the therapeutic relevance of benzofuran-sulfonamide hybrids is in the development of carbonic anhydrase (CA) inhibitors . CAs are a family of metalloenzymes that play a crucial role in pH regulation and are implicated in various diseases, including glaucoma, epilepsy, and cancer. The primary sulfonamide group is a classic zinc-binding group that anchors inhibitors to the zinc ion in the enzyme's active site.
Recent research has demonstrated that novel benzofuran-based sulfonamides can act as potent and selective inhibitors of tumor-associated CA isoforms IX and XII, which are key players in cancer cell survival and proliferation under hypoxic conditions.[10] While the reported compounds link a benzenesulfonamide moiety to a benzofuran "tail," the underlying principle highlights the synergy between these two pharmacophores. Synthesizing analogs where the sulfonamide is directly attached at the 7-position of the benzofuran ring is a logical and compelling strategy for developing novel CA inhibitors and other targeted therapies.
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